4-Ethylcyclohex-1-ene-1-carbonitrile (CAS: 1251923-82-6) is an α,β-unsaturated nitrile that serves as a structurally biased building block in pharmaceutical synthesis and materials development. Featuring a reactive conjugated cyanoalkene system coupled with a sterically directing 4-ethyl substituent, this compound functions as a Michael acceptor and a selective dienophile [1]. In procurement contexts, it is primarily sourced as a core scaffold for constructing conformationally restricted bicyclic systems, specialized nitrile-based copolymers, and lipophilic API intermediates where precise control over molecular geometry and hydrophobic volume is required [2].
Substituting 4-Ethylcyclohex-1-ene-1-carbonitrile with the unsubstituted baseline (cyclohex-1-ene-1-carbonitrile) or the shorter-chain 4-methyl analog leads to measurable process inefficiencies and off-target material properties. The unsubstituted analog lacks the equatorial steric bulk necessary to induce high facial selectivity in cycloadditions, resulting in poor diastereomeric ratios that necessitate yield-reducing chromatographic separations [1]. Furthermore, compared to the 4-methyl derivative, the 4-ethyl group provides a quantified increase in lipophilicity and a distinct conformational anchor, which is essential for achieving target glass transition temperatures (Tg) in polymer applications and required binding pocket occupancy in medicinal chemistry [2]. Attempting to use a more reactive analog, such as 4-vinylcyclohex-1-ene-1-carbonitrile, introduces thermal instability, leading to premature cross-linking during high-temperature catalytic steps.
In standard Diels-Alder reactions with cyclopentadiene, the 4-ethyl substituent exerts a strong steric directing effect compared to the unsubstituted baseline. Process data indicates that 4-Ethylcyclohex-1-ene-1-carbonitrile achieves an endo/exo diastereomeric ratio (dr) of 88:12, whereas cyclohex-1-ene-1-carbonitrile yields a near-racemic 55:45 mixture under identical catalytic conditions [1].
| Evidence Dimension | Diastereomeric Ratio (dr) in Cycloaddition |
| Target Compound Data | 88:12 (endo:exo) |
| Comparator Or Baseline | Cyclohex-1-ene-1-carbonitrile (55:45 dr) |
| Quantified Difference | 60% improvement in stereoselectivity |
| Conditions | Diels-Alder reaction with cyclopentadiene, Lewis acid catalysis, -20°C |
High stereoselectivity directly eliminates the need for costly and time-consuming downstream chiral separations, significantly improving overall process yield.
The transition from a methyl to an ethyl group at the 4-position provides a measurable shift in the compound's partition coefficient. 4-Ethylcyclohex-1-ene-1-carbonitrile exhibits a calculated LogP of 2.85, compared to 2.31 for 4-methylcyclohex-1-ene-1-carbonitrile[1]. This specific lipophilicity range is utilized for downstream API candidates targeting CNS applications.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | LogP = 2.85 |
| Comparator Or Baseline | 4-Methylcyclohex-1-ene-1-carbonitrile (LogP = 2.31) |
| Quantified Difference | +0.54 LogP units |
| Conditions | Standard computational and experimental partition models at pH 7.4 |
The specific LogP value ensures optimal membrane permeability and lipid formulation compatibility for downstream pharmaceutical intermediates.
For industrial scale-up, thermal stability during continuous flow processing dictates precursor selection. 4-Ethylcyclohex-1-ene-1-carbonitrile demonstrates an onset of thermal degradation at 215°C, remaining stable during high-temperature cross-coupling. In contrast, the 4-vinylcyclohex-1-ene-1-carbonitrile analog undergoes oligomerization at temperatures exceeding 145°C [1].
| Evidence Dimension | Onset of Thermal Degradation / Oligomerization |
| Target Compound Data | Stable up to 215°C |
| Comparator Or Baseline | 4-Vinylcyclohex-1-ene-1-carbonitrile (Degrades/oligomerizes >145°C) |
| Quantified Difference | 70°C higher thermal processing window |
| Conditions | Continuous flow reactor, neat conditions, 10 bar pressure |
A broader thermal processing window prevents reactor fouling and allows for more aggressive catalytic conditions, increasing throughput in manufacturing.
Driven by its high diastereoselectivity in cycloadditions (dr 88:12), this compound is a highly effective starting material for synthesizing complex bicyclic pharmaceutical intermediates. Procurement teams should select this ethyl-substituted analog when downstream API targets require strict stereochemical control without the burden of late-stage chiral chromatography [1].
With a LogP of 2.85, 4-Ethylcyclohex-1-ene-1-carbonitrile is suited as a building block for neuroactive compounds. It provides the necessary hydrophobic bulk to enhance blood-brain barrier permeability, offering distinct physicochemical advantages over methyl-substituted analogs in hit-to-lead optimization phases [2].
Leveraging its thermal stability up to 215°C, this compound serves as a robust comonomer in the production of specialty nitrile rubbers. It withstands aggressive polymerization conditions that cause vinyl-substituted analogs to prematurely cross-link, ensuring consistent batch-to-batch polymer properties [3].